

The Role of SIINFEKL Peptide in T Cell Activation: A Technical Guide

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Compound of Interest		
Compound Name:	OVA Peptide(257-264) TFA	
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Introduction

In the landscape of immunological research, the octapeptide SIINFEKL stands as a cornerstone for studying the intricacies of CD8+ T cell activation. Derived from chicken ovalbumin (amino acids 257-264), this peptide has become an indispensable tool due to its high affinity for the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb, and its potent ability to elicit a robust and specific response from cognate T cells.[1][2][3] This technical guide provides an in-depth exploration of the function of SIINFEKL in T cell activation, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Concepts: Antigen Processing and Presentation

The journey of SIINFEKL-mediated T cell activation begins with its processing and presentation by Antigen Presenting Cells (APCs). When ovalbumin is introduced into a system, it can be taken up by APCs, such as dendritic cells.[3]

Cytosolic Pathway (Endogenous Antigen): If ovalbumin is expressed endogenously within the APC (e.g., through genetic modification or viral infection), it is degraded by the proteasome in the cytoplasm. The resulting peptide fragments, including SIINFEKL, are then transported into



the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

[3] Within the ER, SIINFEKL is loaded onto nascent H-2Kb molecules. This stable peptide-MHC-I (pMHC) complex is then transported to the cell surface for presentation to CD8+ T cells.

[3]

Cross-Presentation (Exogenous Antigen): In the case of exogenous ovalbumin, APCs can internalize the protein and process it through a pathway known as cross-presentation.[3] This allows exogenous antigens to be presented on MHC class I molecules, a critical process for initiating CD8+ T cell responses against viruses and tumors.

The high binding affinity of SIINFEKL for H-2Kb is a key factor in its immunodominance, ensuring stable presentation on the APC surface and efficient recognition by T cells.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of SIINFEKL with H-2Kb and the subsequent T cell response.

Parameter	Value	Reference
Binding Affinity (KD) of SIINFEKL to H-2Kb	10 nM	[1]
On-rate (kon) for SIINFEKL binding to cell surface H-2Kb	1.627 x 10^7 M ⁻¹ h ⁻¹	[4]
Off-rate (koff) for SIINFEKL dissociation from cell surface H-2Kb	0.0495 h ⁻¹	[4]

Table 1: Biophysical parameters of the SIINFEKL-H-2Kb interaction.



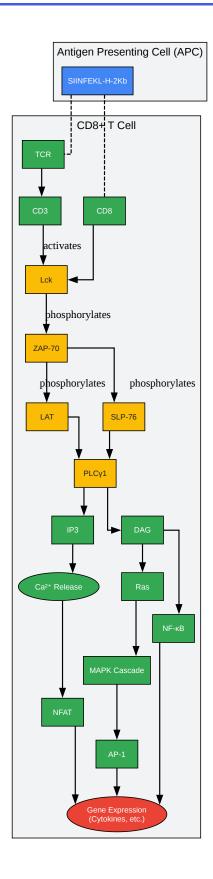
Cytokine	Concentration Range	Stimulation Conditions	Reference
IFN-γ	Varies (e.g., measured by spot- forming units in ELISPOT)	SIINFEKL peptide stimulation of splenocytes	[5]
TNF-α	Up to 45% of T cells producing	4 hours of stimulation	
IL-2	Up to 48% of T cells producing	6 hours of stimulation	

Table 2: Cytokine production by T cells upon SIINFEKL stimulation.

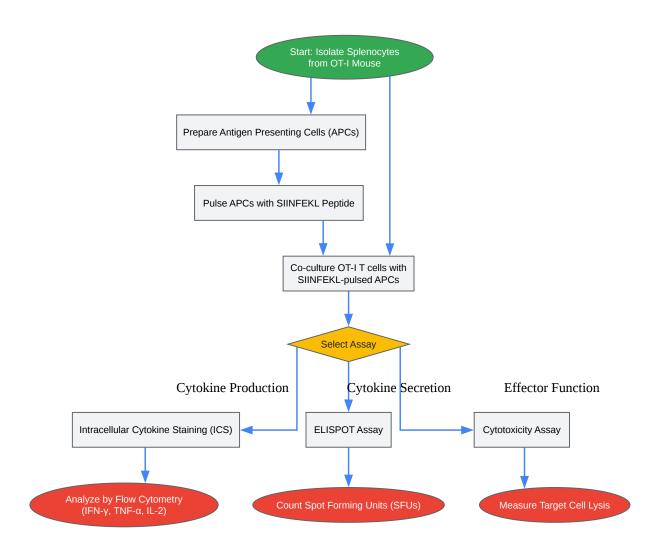
T Cell Receptor Signaling Pathway

The recognition of the SIINFEKL-H-2Kb complex by the T cell receptor (TCR) on a CD8+ T cell, such as those from an OT-I transgenic mouse, initiates a complex signaling cascade. This interaction occurs within a specialized structure known as the immunological synapse.









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